2-Furoyl chloride

Solvolysis kinetics Electrophilicity Acyl chloride reactivity

2-Furoyl chloride (furan-2-carbonyl chloride) is a heteroaromatic acyl chloride characterized by a furan ring bearing an acyl chloride group at the 2-position. This structural motif confers distinct electronic properties and reactivity patterns compared to both aromatic (e.g., benzoyl chloride) and other heteroaromatic (e.g., 2-thenoyl chloride) acyl chlorides.

Molecular Formula C5H3ClO2
Molecular Weight 130.53 g/mol
CAS No. 527-69-5
Cat. No. B032585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furoyl chloride
CAS527-69-5
Synonyms2-Furancarbonyl Chloride;  2-Furoyl Chloride;  2-(Chlorocarbonyl)furan;  2-(Chloroformyl)furan;  2-Furancarboxylic Acid Chloride;  2-Furanoic Acid Chloride;  2-Furanoyl Chloride;  2-Furanylcarbonyl Chloride;  2-Furoic Acid Chloride;  2-Furoic Chloride;  2-Fury
Molecular FormulaC5H3ClO2
Molecular Weight130.53 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)Cl
InChIInChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H
InChIKeyOFTKFKYVSBNYEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furoyl Chloride (CAS 527-69-5) Technical Baseline: Acylation Reactivity and Comparative Differentiation


2-Furoyl chloride (furan-2-carbonyl chloride) is a heteroaromatic acyl chloride characterized by a furan ring bearing an acyl chloride group at the 2-position [1]. This structural motif confers distinct electronic properties and reactivity patterns compared to both aromatic (e.g., benzoyl chloride) and other heteroaromatic (e.g., 2-thenoyl chloride) acyl chlorides [2].

Heteroaromatic acyl donor for furan ring introduction
Attenuated solvolytic reactivity for controlled acylation
Higher catalytic activity under FeCl3 vs benzoyl chloride

Why 2-Furoyl Chloride (527-69-5) Cannot Be Replaced by Generic Acyl Chlorides: Critical Selectivity Implications


The furan ring in 2-furoyl chloride imparts a unique combination of electron-withdrawing inductive effects and electron-donating resonance contributions, fundamentally altering its electrophilicity, solvolytic stability, and photochemical behavior compared to benzoyl chloride or 2-thenoyl chloride [1]. Substituting 2-furoyl chloride with an alternative acyl chloride—even a closely related heteroaromatic analog—will alter reaction rates, selectivity, and product profiles in acylation reactions [2]. Furthermore, the 2-positional isomer (2-furoyl chloride) exhibits distinct conformational and electronic properties compared to the 3-furoyl chloride isomer, with a higher rotational barrier (40.40 kJ/mol) and different conformational preference [3].

Property
2-Furoyl Chloride
Benzoyl / 2-Thenoyl Chloride
Solvolytic rate
Slowest (attenuated reactivity)
Faster (benzoyl > 2-thenoyl)
HCl photoproduction at 235 nm
Not observed
Observed (benzoyl chloride)
Conformational preference
cis (higher rotational barrier)
trans for 3-isomer (lower barrier)
Ocular irritancy
More irritating
Less irritating (benzoyl)

Quantitative Differentiation of 2-Furoyl Chloride (527-69-5): Comparative Performance Data vs. Benzoyl and 2-Thenoyl Chlorides


Solvolytic Reactivity Ranking: 2-Furoyl Chloride vs. 2-Thenoyl Chloride vs. Benzoyl Chloride

Kinetic studies of solvolysis in binary solvent mixtures establish a clear reactivity order: benzoyl chloride > 2-thenoyl chloride > 2-furoyl chloride [1]. The reduced reaction rate of 2-furoyl chloride is attributed to the stronger electron-withdrawing nature of the furan ring, which impedes bond cleavage in the dissociative transition state [1].

Solvolytic Reactivity Ranking
Head-to-head
Reactivity: benzoyl > 2-thenoyl > 2-furoyl
Informs controlled acylation selection
Binary solvent mixtures
Solvolysis kinetics Electrophilicity Acyl chloride reactivity

Photodissociation Pathway Divergence: Absence of HCl Channel in 2-Furoyl Chloride at 235 nm

At 235 nm UV excitation, benzoyl chloride undergoes C-Cl bond scission and also produces an HCl molecular channel [1]. In contrast, 2-furoyl chloride does not produce HCl under identical excitation conditions; this is attributed to an energy constraint that prevents HCl formation [1].

HCl Photoproduction Channel
Head-to-head
HCl channel not observed at 235 nm (vs benzoyl: observed)
UV process safety distinction
235 nm excitation, REMPI-TOFMS
Photochemistry Photodissociation dynamics UV excitation

Relative Acylation Activity in Friedel-Crafts Furoylation: Competitive Reactions with Benzoyl Chloride

In competitive acylation reactions of alkylbenzenes catalyzed by FeCl3, 2-furoyl chloride exhibits higher activity than benzoyl chloride when small amounts of catalyst are present [1]. This reverses the relative reactivity observed in solvolytic studies and underscores the importance of reaction context (catalytic vs. uncatalyzed) in reactivity assessment.

Friedel-Crafts Acylation Activity
Head-to-head
Higher activity than benzoyl chloride under FeCl3
Catalyst-dependent reactivity reversal
FeCl3 catalysis, alkylbenzene substrates
Friedel-Crafts acylation Electrophilic aromatic substitution Catalytic activity

Ocular Irritancy Comparison: 2-Furoyl Chloride vs. Benzoyl Chloride

2-Furoyl chloride is documented to be more irritating to the eyes than benzoyl chloride [1]. This enhanced lachrymatory effect is a critical differentiator for handling protocols and facility safety design when selecting between these acylating agents.

Ocular Irritancy
Reported
More irritating to eyes than benzoyl chloride
Handling protocol review required
Historical toxicological assessment
Safety profile Lachrymator potency Occupational health

5-Position Substituent Effects on Reactivity of 2-Furoyl Chloride Derivatives

Comparative examination of 5-substituted 2-furoyl chlorides (5-nitro-, 5-bromo-, unsubstituted, and 5-methyl-) in Friedel-Crafts ketone synthesis revealed a reactivity order of approximately: methyl > bromo > hydrogen > nitro [1]. This places unsubstituted 2-furoyl chloride at an intermediate position in the reactivity spectrum, offering a balanced reactivity profile that avoids the extremes of the highly reactive methyl derivative or the sluggish nitro derivative.

Conformational Preference & Barrier
Head-to-head
cis preferred; barrier 40.40 kJ/mol (3-isomer trans, 30.17 kJ/mol)
May influence substitution trajectory
DFT B3LYP/6-311++G(d,p)
Structure-activity relationship Heterocyclic reactivity Substituent effects

Conformational Preference and Rotational Barrier: 2-Furoyl Chloride vs. 3-Furoyl Chloride

DFT calculations (B3LYP/6-311++G(d,p)) predict that 2-furoyl chloride exists predominantly in the cis conformation, with a cis-trans rotational barrier of 40.40 kJ/mol [1]. In contrast, 3-furoyl chloride prefers the trans conformation and has a lower rotational barrier of 30.17 kJ/mol [1]. This conformational rigidity of 2-furoyl chloride may influence its approach trajectory in nucleophilic acyl substitution and its packing in solid-state derivatives.

Conformational analysis DFT calculations Isomer differentiation

Best-Fit Application Scenarios for 2-Furoyl Chloride (527-69-5) Based on Comparative Evidence


Synthesis of Mometasone Furoate and Related Corticosteroid Prodrugs

2-Furoyl chloride is the established acylating agent for introducing the furoate ester moiety in mometasone furoate, a widely used anti-inflammatory corticosteroid prodrug [1]. The furan ring contributes to the pharmacological profile of the final drug substance, and substitution with an alternative acyl chloride would yield a different ester with potentially altered pharmacokinetics and therapeutic efficacy. The enhanced lachrymatory property of 2-furoyl chloride relative to benzoyl chloride necessitates appropriate handling, but the compound's established use in this pharmaceutical synthesis is supported by its unique reactivity profile [1].

Palladium-Catalyzed Furylation of Activated Alkenes

In palladium-catalyzed coupling reactions with activated alkenes, 2-furoyl chloride undergoes efficient decarbonylative furylation to yield 2-furylated alkenes [1]. While 2-thenoyl chloride can participate in analogous reactions, the choice between furan and thiophene heterocycles depends on the desired electronic properties of the product. The kinetic and photochemical distinctions between 2-furoyl chloride and its analogs provide a basis for selecting the furan system when UV transparency or specific solvolytic behavior is required [2].

Friedel-Crafts Acylation for Furoyl Ketone Synthesis

2-Furoyl chloride demonstrates higher activity than benzoyl chloride in FeCl3-catalyzed Friedel-Crafts acylation of alkylbenzenes, making it the preferred electrophile for introducing the furoyl group into aromatic substrates [1]. This reactivity advantage is catalyst-dependent, underscoring the importance of matching the acyl chloride to the specific catalytic conditions. When a less reactive acyl chloride is required, the 5-nitro-2-furoyl chloride derivative offers reduced activity, while the 5-methyl analog provides enhanced reactivity [2].

Heterocyclic Building Block for 1,3,4-Oxadiazole Derivatives

2-Furoyl chloride serves as an acylating agent in the synthesis of furan-containing 1,3,4-oxadiazoles, compounds with demonstrated antioxidant activity [1]. In this application, 2-furoyl chloride is used interchangeably with benzoyl chloride to introduce either a furoyl or benzoyl moiety onto hydrazide intermediates, allowing for structure-activity relationship studies that compare the effects of the heteroaromatic furan ring versus the aromatic phenyl ring on biological activity [1].

Application
Selection Property
Validation Focus
Corticosteroid furoate ester synthesis
Heteroaromatic acyl donor specificity
Esterification efficiency and product characterization
Palladium-catalyzed furylation of alkenes
Decarbonylative coupling behavior
UV process monitoring and solvolytic stability
Friedel-Crafts furoyl ketone synthesis
FeCl3-dependent electrophilicity
Catalyst-activity matching and yield optimization
1,3,4-Oxadiazole heterocycle synthesis
Heterocyclic building block for SAR studies
Comparative reactivity with benzoyl analog

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